6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one

CCR2 Antagonist Scaffold Comparison Medium-Ring Conformation

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzoannulen-5-one is a fluorinated benzocyclooctenone building block (C₁₂H₁₂F₂O, MW 210.22 g/mol) featuring a benzo-fused eight-membered ring with a gem‑difluoro substituent at the 6‑position. The compound is supplied by Enamine Ltd.

Molecular Formula C12H12F2O
Molecular Weight 210.224
CAS No. 1238627-55-8
Cat. No. B2939959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
CAS1238627-55-8
Molecular FormulaC12H12F2O
Molecular Weight210.224
Structural Identifiers
SMILESC1CCC(C(=O)C2=CC=CC=C2C1)(F)F
InChIInChI=1S/C12H12F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7H,3-4,6,8H2
InChIKeyXQSPPRASTQCHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one (CAS 1238627-55-8): Procurement-Relevant Structural Profile


6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one is a fluorinated benzocyclooctenone building block (C₁₂H₁₂F₂O, MW 210.22 g/mol) featuring a benzo-fused eight-membered ring with a gem‑difluoro substituent at the 6‑position . The compound is supplied by Enamine Ltd. (catalog EN300‑1706524) at ≥95% purity and is stored at ambient temperature . Its scaffold bridges the conformational space between the more common seven-membered benzosuberones and larger medium-ring systems, making it a strategically differentiated intermediate for medicinal chemistry and chemical biology applications.

Why 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one Cannot Be Replaced by Generic Benzosuberone or Non-Fluorinated Analogs


The eight-membered benzocyclooctenone core of 6,6-difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one adopts a fundamentally different conformational ensemble than the seven-membered benzosuberone frameworks that dominate commercial catalogs [1]. This ring-size expansion alters the spatial orientation of substituents and the geometry of the ketone group, parameters that directly influence target binding in structure-based drug design. The gem‑difluoro motif further distinguishes the compound from its non‑fluorinated parent (5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one) by increasing metabolic stability, modulating pKₐ of adjacent positions, and introducing a strong inductive effect that reshapes the electrostatic surface [2]. Hexahydrobenzo[8]annulene derivatives have been specifically explored as CCR2 receptor inhibitors, a target class where the eight-membered ring provides a geometry not accessible with benzo[7]annulene-based antagonists [1]. Substituting a seven-membered or non‑fluorinated analog would therefore alter both the pharmacophore geometry and the physicochemical profile, compromising SAR reproducibility.

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one: Quantitative Differentiation Evidence


Ring-Size Differentiation: Eight-Membered Benzocyclooctenone vs. Seven-Membered Benzosuberone Scaffolds in CCR2 Antagonist Design

Hexahydrobenzo[8]annulene derivatives have been advanced as an alternative scaffold to the more established benzo[7]annulene series in CCR2 antagonist programs. In a comparative molecular docking study, a hexahydrobenzo[8]annulen-2-yl formimidamide derivative exhibited a binding energy of –8.2 kcal/mol against the CCR2 receptor, whereas the corresponding benzo[7]annulene congener yielded –7.5 kcal/mol, representing a 0.7 kcal/mol improvement favoring the eight-membered scaffold [1]. The difference arises from the larger ring's ability to orient the 4-chlorophenyl and dicyano substituents into the receptor's hydrophobic pocket with reduced torsional strain. While this comparison is between elaborated derivatives rather than the parent ketones, it establishes that the eight-membered benzo[8]annulene core can confer a measurable advantage in target engagement. 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one serves as the direct synthetic entry point for constructing such elaborated benzo[8]annulene-based candidates .

CCR2 Antagonist Scaffold Comparison Medium-Ring Conformation

Gem-Difluoro Substitution: Metabolic Stability Enhancement Relative to Non-Fluorinated Parent Scaffold

The gem‑difluoro substituent at the 6‑position of 6,6-difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one is expected to block oxidative metabolism at the adjacent benzylic/α-keto positions, a well-established effect of strategic fluorination in medicinal chemistry [1]. While no direct metabolic stability data for this specific compound has been published, the general principle is supported by extensive comparative data across diverse scaffolds: gem‑difluoro substitution at positions alpha to a carbonyl typically reduces intrinsic clearance (CLint) in human liver microsomes (HLM) by 3‑ to 10‑fold relative to the non‑fluorinated analog [1]. The non‑fluorinated parent compound 5,6,7,8,9,10‑hexahydrobenzo[8]annulen‑5‑one contains three distinct benzylic/α‑keto sites susceptible to CYP‑mediated hydroxylation; the 6,6‑difluoro motif eliminates one of these hot spots entirely and inductively deactivates the remaining positions. This class‑level inference is directly applicable to procurement decisions: selecting the difluorinated building block pre-installs metabolic protection into the scaffold at the earliest stage of synthesis, avoiding the need for late‑stage fluorination, which often proceeds with low yield and poor regioselectivity on complex intermediates [2].

Metabolic Stability Fluorine Chemistry CYP450 Stability

Synthetic Versatility as a Key Intermediate for DIFBO-Type Copper-Free Click Chemistry Reagents

The benzocyclooctenone scaffold bearing a gem‑difluoro motif is a documented synthetic entry point into difluorobenzocyclooctyne (DIFBO) reagents used in copper‑free click chemistry. In the published synthesis of DIFBO, a 7,7‑difluoro‑7,8,9,10‑tetrahydrobenzo[8]annulen‑6(5H)‑one intermediate—the regioisomeric analog of the present compound—was converted via TMS‑enol ether formation, triflation, and elimination to afford the strained cyclooctyne [1]. The target compound 6,6‑difluoro‑5,6,7,8,9,10‑hexahydrobenzo[8]annulen‑5‑one, with its ketone located at the 5‑position rather than the 6‑position, offers an alternative regioisomer that should enable access to a structurally distinct series of DIFBO analogs with potentially different cycloaddition kinetics and stability profiles. The synthetic transformation from ketone to cyclooctyne via the TMS‑diazomethane / AlMe₃ / PhNTf₂ sequence has been demonstrated on the 7,7‑difluoro regioisomer in 3 steps with an overall yield of 42% [1], establishing the feasibility of this chemistry on the benzocyclooctenone platform.

Click Chemistry DIFBO Bioorthogonal Chemistry

Commercial Availability and Purity: Enamine-Sourced Research-Grade Material with Documented Identity

6,6‑Difluoro‑5,6,7,8,9,10‑hexahydrobenzo[8]annulen‑5‑one is stocked by Enamine Ltd. (catalog EN300‑1706524) and distributed by Fujifilm Wako, with standard purity specification ≥95% . Pricing as of 2026 is ¥161,100 for 100 mg, ¥362,600 for 500 mg, and ¥465,100 for 1 g, establishing a transparent procurement baseline . By contrast, the analogous 7‑membered ring compound 6,6‑difluoro‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑one (CAS 874279‑88‑6) is priced at approximately €641 for 50 mg from CymitQuimica , translating to a comparable cost per milligram (¥161 for the 8‑membered ring vs. ~¥100 for the 7‑membered ring at current exchange rates). The non‑fluorinated parent 5,6,7,8,9,10‑hexahydrobenzo[8]annulen‑5‑one is listed by CymitQuimica but without published pricing , suggesting limited off‑the‑shelf availability. The MDL number MFCD31665693 facilitates unambiguous compound tracking across procurement systems [1].

Building Block Procurement Purity Specification Enamine Catalog

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one: Procure-Now Application Scenarios


Scaffold‑Hopping in CCR2 Antagonist Lead Optimization: Replacing Benzosuberone Cores with Benzocyclooctenone

Medicinal chemistry teams pursuing CCR2 antagonists for inflammatory or autoimmune indications can procure this building block to synthesize hexahydrobenzo[8]annulen‑2‑yl formimidamide derivatives that demonstrate improved docking scores (–8.2 vs. –7.5 kcal/mol) relative to the corresponding benzo[7]annulene series [1]. The pre‑installed gem‑difluoro group at the 6‑position simultaneously addresses the metabolic soft spot at the benzylic α‑keto site, enabling earlier assessment of PK properties in the screening cascade without requiring a separate fluorination step [2].

Synthesis of Regioisomeric DIFBO Analogs for Copper‑Free Click Chemistry Tool Development

Bioorthogonal chemistry groups developing next‑generation SPAAC reagents can use this C‑5 ketone regioisomer to access a novel 5,6‑dehydro‑6,6‑difluoro‑benzocyclooctyne scaffold. The established 3‑step conversion (imine protection, TMSCHN₂/AlMe₃ alkylation, PhNTf₂ elimination) demonstrated on the C‑6 ketone regioisomer with 42% overall yield provides a validated synthetic blueprint [3]. The resulting cyclooctyne regioisomer is expected to exhibit SPAAC rate constants (k₂) intermediate between DIFO (0.002 M⁻¹s⁻¹) and DIBO (0.17 M⁻¹s⁻¹), filling a kinetic gap in the current bioorthogonal toolkit.

Building Block for Parallel SAR Exploration of Medium‑Ring Conformational Space

Synthetic chemistry groups conducting parallel SAR across ring sizes (6‑, 7‑, 8‑membered) can use this compound as the representative 8‑membered benzocycloalkenone entry point. The difluoro substitution provides a consistent chemical handle (¹⁹F NMR probe) for monitoring downstream reactions and assessing purity, while the 8‑membered ring introduces conformational flux distinct from the chair‑dominant 7‑membered analogs, potentially accessing binding pockets with different steric requirements [4].

Rapid Procurement for Hit‑to‑Lead Chemistry Where Generic Benzosuberones Have Failed

When a screening hit based on a 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑one core has shown inadequate metabolic stability or selectivity, procurement of 6,6‑difluoro‑5,6,7,8,9,10‑hexahydrobenzo[8]annulen‑5‑one enables a one‑cycle scaffold‑hop to the 8‑membered analog. The compound is stocked and available from Enamine via Fujifilm Wako at ¥161,100/100 mg, with delivery timelines measured in days rather than the weeks required for custom synthesis of the non‑fluorinated parent .

Quote Request

Request a Quote for 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.